molecular formula C16H18N4O4S2 B6070481 N-[5-(4-benzoylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide

N-[5-(4-benzoylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide

Cat. No.: B6070481
M. Wt: 394.5 g/mol
InChI Key: BMSNJXWHUANPGR-UHFFFAOYSA-N
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Description

N-[5-(4-benzoylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide is an organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-benzoylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Benzoylation: The piperazine ring is then benzoylated using benzoyl chloride in the presence of a base.

    Sulfonylation: The final step involves the sulfonylation of the thiazole ring using a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The benzoyl and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Biological Research: The compound can be used to study enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[5-(4-benzoylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Receptor Binding: It can also bind to receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea
  • 4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide

Uniqueness

N-[5-(4-benzoylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide is unique due to its combination of a thiazole ring, a piperazine ring, and a benzoyl group. This structure provides it with distinct chemical properties and potential biological activities that are not found in other similar compounds.

Properties

IUPAC Name

N-[5-(4-benzoylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-12(21)18-16-17-11-14(25-16)26(23,24)20-9-7-19(8-10-20)15(22)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSNJXWHUANPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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